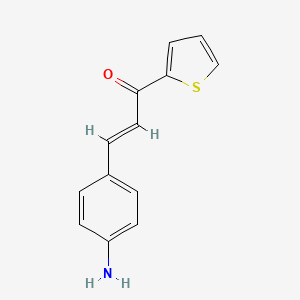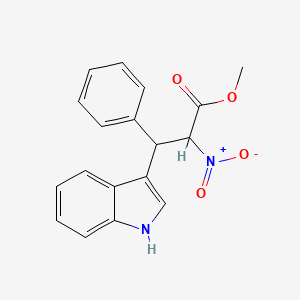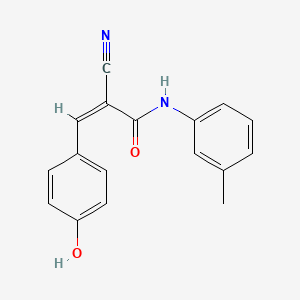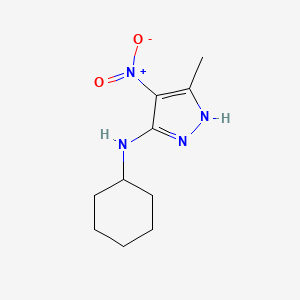![molecular formula C21H22N2O3 B3884227 (4E)-4-[(2,5-dimethoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one](/img/structure/B3884227.png)
(4E)-4-[(2,5-dimethoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one
Vue d'ensemble
Description
(4E)-4-[(2,5-dimethoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one: is a synthetic organic compound characterized by its unique structure, which includes a pyrazolone core substituted with dimethoxyphenyl and dimethylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-4-[(2,5-dimethoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with 3,4-dimethylphenylhydrazine, followed by cyclization and methylation steps. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolone derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Reduced pyrazolone derivatives.
Substitution: Halogenated or alkylated pyrazolone derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into new therapeutic targets.
Medicine: The compound shows promise in medicinal chemistry for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, the compound is explored for its potential use in materials science, including the development of new polymers and coatings with unique properties.
Mécanisme D'action
The mechanism by which (4E)-4-[(2,5-dimethoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the function of the target protein and modulating downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
- (4E)-4-[(2,5-dimethoxyphenyl)methylidene]-2-phenyl-5-methylpyrazol-3-one
- (4E)-4-[(2,5-dimethoxyphenyl)methylidene]-2-(4-methylphenyl)-5-methylpyrazol-3-one
- (4E)-4-[(2,5-dimethoxyphenyl)methylidene]-2-(3,4-dichlorophenyl)-5-methylpyrazol-3-one
Uniqueness: The uniqueness of (4E)-4-[(2,5-dimethoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
(4E)-4-[(2,5-dimethoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13-6-7-17(10-14(13)2)23-21(24)19(15(3)22-23)12-16-11-18(25-4)8-9-20(16)26-5/h6-12H,1-5H3/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAYCNHIPWEFOO-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)C(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/C(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(2,5-dichlorophenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B3884161.png)
![4'-(benzylideneamino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3884181.png)
![2-({(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}amino)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B3884186.png)
![N-[(E)-3-(4-methoxyanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide](/img/structure/B3884191.png)
![3-(5-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}furan-2-yl)benzoic acid](/img/structure/B3884202.png)
![(5Z)-5-[(2,3-dichlorophenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3884208.png)
![N-(4-{[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]amino}phenyl)acetamide](/img/structure/B3884213.png)

![1-(3-isoxazolyl)-N-methyl-N-({6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-5-yl}methyl)ethanamine](/img/structure/B3884231.png)
![3-[1-(hydroxymethyl)-3-methylbutyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3884237.png)


![2-(methylsulfanyl)ethyl (4-{(E)-[2-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B3884259.png)
